molecular formula C18H16ClN3O2 B11326175 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

Cat. No.: B11326175
M. Wt: 341.8 g/mol
InChI Key: SNEDJAKUQVFZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a quinolinylmethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with methyl isocyanate to form 1-(4-chlorophenyl)-3-methylurea. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde under appropriate conditions to yield the desired compound.

Synthetic Route:

    Step 1: 4-Chloroaniline + Methyl isocyanate → 1-(4-Chlorophenyl)-3-methylurea

    Step 2: 1-(4-Chlorophenyl)-3-methylurea + 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde → 1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

Reaction Conditions:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea undergoes various chemical reactions, including:

Oxidation:

  • Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
  • Products: Oxidation may lead to the formation of quinoline derivatives with modified functional groups.

Reduction:

  • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Conditions: Reactions are conducted under anhydrous conditions to prevent hydrolysis.
  • Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Substitution:

  • Reagents: Nucleophiles such as amines or thiols.
  • Conditions: Reactions are performed in polar solvents at moderate temperatures.
  • Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea has several scientific research applications:

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
  • Applied in the formulation of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling.

    Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-methylurea: Lacks the quinolinylmethyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea: Lacks the methyl group, which may affect its reactivity and interactions.

    1-(4-Chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)ethyl]urea: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

The uniqueness of 1-(4-chlorophenyl)-3-methyl-3-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-[(2-oxo-1H-quinolin-4-yl)methyl]urea

InChI

InChI=1S/C18H16ClN3O2/c1-22(18(24)20-14-8-6-13(19)7-9-14)11-12-10-17(23)21-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,20,24)(H,21,23)

InChI Key

SNEDJAKUQVFZRJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.